Pirarubicin

Catalog No.
S548635
CAS No.
72496-41-4
M.F
C32H37NO12
M. Wt
627.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pirarubicin

CAS Number

72496-41-4

Product Name

Pirarubicin

IUPAC Name

(9R)-7-[(2S,4R,5R,6R)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C32H37NO12

Molecular Weight

627.6 g/mol

InChI

InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19?,21-,22-,31+,32-/m1/s1

InChI Key

KMSKQZKKOZQFFG-CBIZWKIZSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6

Solubility

Soluble in DMSO, not in water

Synonyms

4'-O-tetrahydropyranyladriamycin, 4'-O-tetrahydropyranyldoxorubicin, 4'-O-tetrapyranyldoxorubicin, pirarubicin, pirarubicin hydrochloride, Théprubicine, thepirubicin, Theprubicin, therarubicin, THP-ADM, THP-adriamycin, THP-DOX, THP-doxorubicin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C[C@H](O1)OC2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@@H]6CCCCO6

Description

The exact mass of the compound Pirarubicin is 627.23158 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin - Supplementary Records. It belongs to the ontological category of anthracycline in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Pirarubicin's primary mechanism of action involves DNA intercalation and topoisomerase II inhibition [National Cancer Institute, ]. By intercalating between DNA base pairs, pirarubicin disrupts DNA replication and transcription. Additionally, it inhibits topoisomerase II, an enzyme essential for DNA unwinding and replication during cell division, leading to further disruption of the cell cycle and ultimately cell death.

Combination Therapies

Pirarubicin is rarely used as a single agent in cancer treatment. Instead, it is frequently combined with other chemotherapeutic drugs to achieve a synergistic effect and overcome resistance mechanisms developed by cancer cells. Scientific research is ongoing to explore optimal combinations and treatment schedules for different types of cancers [European Medicines Agency, ].

Drug Delivery Systems

Pirarubicin's effectiveness is limited by its cardiotoxicity, which can be a severe side effect. Scientific research is actively investigating novel drug delivery systems to improve the therapeutic efficacy of pirarubicin while minimizing its cardiotoxic effects. These strategies include liposomal encapsulation and nanoparticle conjugates, which aim to deliver the drug specifically to tumor cells, reducing systemic exposure and potential side effects Li et al., 2009: ).

Resistance Mechanisms

Cancer cells can develop resistance to pirarubicin, rendering the treatment ineffective. Scientific research is focused on understanding the mechanisms of pirarubicin resistance and developing strategies to overcome it. This includes exploring the role of drug efflux pumps, DNA repair pathways, and genetic mutations that contribute to resistance Baguley et al., 2018: ).

Pirarubicin is an anthracycline anticancer agent, specifically a derivative of doxorubicin, known for its role in cancer treatment. Its chemical structure is characterized by a tetracenequinone core, which is linked to a sugar moiety via a glycosidic bond. The compound has the molecular formula C32H37NO12C_{32}H_{37}NO_{12} and a molar mass of approximately 627.64 g/mol . Unlike its parent compound, doxorubicin, pirarubicin exhibits reduced cardiotoxicity while maintaining significant antitumor efficacy, particularly against certain doxorubicin-resistant cell lines .

Pirarubicin's antineoplastic activity is attributed to its interaction with DNA and topoisomerase II, an enzyme essential for DNA replication and repair [, ]. The drug primarily acts through two mechanisms:

  • DNA intercalation: Pirarubicin inserts itself between DNA base pairs, hindering DNA replication and transcription [].
  • Topoisomerase II inhibition: The drug binds to topoisomerase II, preventing it from resealing DNA breaks introduced during replication, leading to cell death [].

These mechanisms disrupt vital cellular processes, ultimately leading to cancer cell death [, ].

Pirarubicin is a potent drug with significant side effects. The major safety concern is its cardiotoxicity, which can manifest as heart failure and arrhythmias []. Other potential side effects include bone marrow suppression, gastrointestinal toxicity, and hair loss []. Due to these hazards, pirarubicin is administered under strict medical supervision and is only used for specific cancer types where the benefits outweigh the risks [].

Pirarubicin primarily functions through intercalation into DNA and inhibition of topoisomerase II, which disrupts DNA replication and repair processes. This mechanism leads to the generation of reactive oxygen species (ROS), contributing to cytotoxicity and apoptosis in cancer cells . The compound's ability to generate hydrogen peroxide plays a crucial role in its apoptotic pathway, as evidenced by studies showing increased levels of hydrogen peroxide in sensitive cancer cell lines following treatment .

Pirarubicin demonstrates potent antitumor activity across various cancer types. It has been shown to induce apoptosis through mechanisms involving DNA damage and ROS generation. Studies indicate that pirarubicin can effectively target solid tumors and hematological malignancies, achieving better clinical outcomes compared to traditional therapies like doxorubicin, particularly in osteosarcoma treatments . The drug's cytotoxic effects are further enhanced by its ability to penetrate tumor cells more rapidly than doxorubicin, with reports suggesting a 170-fold increase in cellular uptake .

The synthesis of pirarubicin typically involves modifications to the doxorubicin structure, particularly through the introduction of a tetrahydropyranyl group at the 4' position. This modification not only alters the pharmacokinetic properties but also enhances the compound's selectivity for tumor cells. Various synthetic routes have been explored, including total synthesis and semi-synthetic approaches starting from naturally occurring anthracyclines .

Pirarubicin is primarily used in chemotherapy regimens for treating various cancers, including breast cancer, lung cancer, and osteosarcoma. Its application extends to combination therapies where it is used alongside other chemotherapeutic agents such as high-dose methotrexate and cisplatin to improve efficacy and reduce adverse effects associated with treatment . Clinical studies have shown promising results in terms of disease-free survival rates when pirarubicin is included in treatment protocols for osteosarcoma patients .

Research indicates that pirarubicin may interact with other drugs, potentially increasing their immunosuppressive effects. For instance, it has been noted that pirarubicin can enhance the immunosuppressive activities of Fingolimod . Additionally, its interactions with other chemotherapeutics must be carefully monitored to avoid adverse effects and ensure optimal therapeutic outcomes.

Pirarubicin shares structural similarities with several other anthracycline compounds. Below is a comparison highlighting its uniqueness:

Compound NameKey Features
DoxorubicinStandard anthracycline; higher cardiotoxicity
EpirubicinLess cardiotoxic than doxorubicin; similar mechanism
DaunorubicinPrimarily used for leukemia; different side effect profile
IdarubicinMore potent against certain leukemias; unique resistance profile
MitoxantroneAnthracenedione; different mechanism of action

Pirarubicin's unique tetrahydropyranyl modification allows for improved cellular uptake and reduced cardiotoxicity compared to doxorubicin while retaining effective antitumor activity against resistant cell lines . This makes it a valuable option in clinical oncology settings where traditional anthracyclines may not be suitable due to their side effects.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.7

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

627.23157562 g/mol

Monoisotopic Mass

627.23157562 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D58G680W0G

Pharmacology

Pirarubicin is an analogue of the anthracycline antineoplastic antibiotic doxorubicin. Pirarubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent is less cardiotoxic than doxorubicin and exhibits activity against some doxorubicin-resistant cell lines. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01D - Cytotoxic antibiotics and related substances
L01DB - Anthracyclines and related substances
L01DB08 - Pirarubicin

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS

72496-41-4

Wikipedia

Pirarubicin

Dates

Modify: 2023-08-15
1: Chen Z, Liu G, Chen M, Chen X, Wu M, Chen X. An instrument-based screening assay for DNA-targeted anticancer drugs using resonance light scattering. Comb Chem High Throughput Screen. 2010 Jun;13(5):383-92. PubMed PMID: 20156144.
2: Vautravers C, Rat P, Cercueil JP, Moreau T, Horiot JC, Chauffert B. Hepatocellular carcinoma presenting as paraneoplastic myasthenia gravis. Eur J Intern Med. 2008 Dec;19(8):e86-7. Epub 2008 Jun 10. PubMed PMID: 19046712.
3: Tanaka T, Toujima S, Utsunomiya T, Yukawa K, Umesaki N. Experimental characterization of recurrent ovarian immature teratoma cells after optimal surgery. Oncol Rep. 2008 Jul;20(1):13-23. PubMed PMID: 18575713.
4: Qiao BM, Sun G, Tang Y, Chang JW, Wang WC, Ma TX. [Overexpression of PTEN gene inhibits proliferation of bladder transitional carcinoma cell line EJ]. Zhonghua Zhong Liu Za Zhi. 2007 Apr;29(4):262-5. Chinese. PubMed PMID: 17760251.
5: Wu XX, Zeng Y, Jin XH, Kakehi Y. Enhanced susceptibility of adriamycin-treated human renal cell carcinoma cells to lysis by peripheral blood lymphocytes and tumor infiltrating lymphocytes. Oncol Rep. 2007 Aug;18(2):353-9. PubMed PMID: 17611656.
6: Benoit L, Favoulet P, Ortega-Deballon P, Cheynel N, Anusca A, Bamourou D, Bonnetain F, Rat P, Favre JP, Chauffert B. Attempts to improve locoregional chemotherapy for the prevention of colonic cancer liver metastasis in the rat. Gastroenterol Clin Biol. 2006 Aug-Sep;30(8-9):1019-25. PubMed PMID: 17075453.
7: Lu YF, Zeng J, Liao QH, Lin J, Huang Y, Chen JQ, Tian L, Xie NC. [Comparative study on clinical effect of postoperative arterial infusion chemotherapy and systemic chemotherapy in gastric cancer]. Zhonghua Wei Chang Wai Ke Za Zhi. 2006 Jul;9(4):317-9. Chinese. PubMed PMID: 16886113.
8: Kokawa K, Mabuchi Y, Tanaka K, Yagi S, Utsunomiya T, Oba N, Yata C, Umesaki N. Apoptosis in cervical cancer after balloon-occluded arterial infusion of anticancer drugs. Anticancer Res. 2006 Mar-Apr;26(2B):1413-8. PubMed PMID: 16619552.
9: Tanaka T, Bai T, Yukawa K, Umesaki N. Optimal combination chemotherapy and chemoradiotherapy with etoposide for advanced cervical squamous cancer cells in vitro. Oncol Rep. 2006 Apr;15(4):939-47. PubMed PMID: 16525683.
10: Greish K, Nagamitsu A, Fang J, Maeda H. Copoly(styrene-maleic acid)-pirarubicin micelles: high tumor-targeting efficiency with little toxicity. Bioconjug Chem. 2005 Jan-Feb;16(1):230-6. PubMed PMID: 15656596.

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